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Compound of Interest

Compound Name: 4,5-Dichloro-1,2-dithiol-3-one

Cat. No.: B072768

An In-depth Technical Guide to 4,5-Dichloro-1,2-dithiol-3-one: Properties, Reactivity, and
Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloro-1,2-dithiol-3-one
(CAS No: 1192-52-5), a versatile heterocyclic compound with significant applications in both
industrial and research settings. We delve into its fundamental physicochemical properties, its
reactivity profile, and its established role as a potent covalent inhibitor of the bacterial enzyme
B-ketoacyl-acyl carrier protein synthase Il (FabH). This document is intended for researchers,
chemists, and drug development professionals, offering field-proven insights into its
mechanism of action and providing detailed experimental context for its application in
antibacterial drug discovery.

Core Compound Identification and Properties

4,5-Dichloro-1,2-dithiol-3-one is a chlorinated organosulfur compound belonging to the
dithiolone class of heterocycles. Its unique electronic and steric properties, conferred by the
dichlorinated vinyl sulfide moiety and the strained dithiole ring, make it a valuable electrophilic
reagent and a targeted biological inhibitor.

CAS Number: 1192-52-5[1]

Physicochemical and Spectroscopic Data
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The key properties of 4,5-dichloro-1,2-dithiol-3-one are summarized in the table below. This
data is essential for its proper handling, storage, and characterization in a laboratory setting.

Property Value Source
Molecular Formula C3CIl20S:2 PubChem[1]
Molecular Weight 187.07 g/mol Sigma-Aldrich[2]
] Human Metabolome
Appearance Solid
Database[1]
] ] Human Metabolome
Melting Point 61 °C
Database[1]
IUPAC Name 4,5-dichlorodithiol-3-one PubChem[1]
4,5-Dichloro-3H-1,2-dithiol-3-
Synonyms one, Dichloro-1,2- MedChemExpress|[3]
dithiacyclopentenone
Storage Conditions Inert atmosphere, 2-8°C Sigma-Aldrich[2]

Biological Activity: A Covalent Inhibitor of FabH

A primary area of interest for researchers is the compound's potent antibacterial activity, which
stems from its function as an inhibitor of 3-ketoacyl-acyl carrier protein synthase IIl (FabH).
FabH is a crucial condensing enzyme that catalyzes the first step of the type Il fatty acid
synthase (FAS-II) pathway in bacteria, a system distinct from the type | pathway found in
mammals. This selectivity makes FabH an attractive target for novel antibiotic development.[4]

[5]

4,5-Dichloro-1,2-dithiol-3-one has demonstrated potent inhibition against FabH from various
bacterial species, with ICso values of 2.0 uM for Escherichia coli FabH (ecFabH) and 0.16 uM
for Staphylococcus aureus FabH (saFabH).[4]

Mechanism of Covalent Modification

The inhibitory power of 4,5-dichloro-1,2-dithiol-3-one lies in its ability to act as an irreversible,
covalent inhibitor. The mechanism proceeds via a targeted modification of a key cysteine
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residue (C112 in S. aureus FabH) within the enzyme's active site.[1][6]

The reaction is a Michael-type addition-elimination. The nucleophilic thiol group of the cysteine
residue attacks the electrophilic C5 position of the dithiolone ring. This is followed by the
elimination of the chloride ion, resulting in the formation of a stable covalent thioether bond
between the enzyme and the inhibitor.[1][2][6] The chlorine atom at the 5-position is essential
for this irreversible inhibition; analogues lacking this substituent act as much weaker, reversible

inhibitors.[2][4]

The diagram below illustrates this covalent modification workflow.

Mechanism of Covalent Inhibition
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Caption: Covalent inhibition of FabH by 4,5-dichloro-1,2-dithiol-3-one.

Chemical Reactivity and Synthetic Utility

The same electrophilicity that drives its biological activity makes 4,5-dichloro-1,2-dithiol-3-one
a useful building block in synthetic chemistry. The dithiole ring is susceptible to attack by
various nucleophiles and can participate in cycloaddition reactions. While detailed synthetic
routes to the compound are proprietary, its reactions are well-documented. For instance, the
related compound 4,5-dichloro-1,2-dithiole-3-thione undergoes 1,3-dipolar cycloaddition with
dimethyl acetylenedicarboxylate (DMAD) to form highly reactive intermediates that can be
trapped with nucleophiles like o-substituted amines to synthesize benzimidazole, benzoxazole,
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and benzothiazole derivatives.[7][8] This highlights the potential of the dithiole core as a
scaffold for generating diverse heterocyclic libraries.

Industrial and Research Applications

Beyond its role in fundamental research, 4,5-dichloro-1,2-dithiol-3-one has practical industrial
applications.

« Antibacterial Drug Discovery: It serves as a crucial reference compound and a starting point
for fragment-based drug design targeting the bacterial FAS-1I pathway.[3][5] Its well-defined
mechanism of action provides a benchmark for evaluating new FabH inhibitors.

« Industrial Biocide: It is approved by the FDA for use as a slimicide in the manufacturing of
food-contact paper and paperboard, where it prevents the growth of slime-forming
microorganisms.[1][3]

Experimental Protocol: Analysis of FabH Covalent
Modification

This protocol describes a self-validating system to confirm the covalent modification of FabH
using mass spectrometry, a key experiment to verify the mechanism of action. The causality is
clear: an increase in the protein's mass corresponding to the mass of the inhibitor (minus the
eliminated chlorine) provides direct evidence of a covalent bond.

Materials

e Purified FabH enzyme (e.g., from S. aureus)

4,5-dichloro-1,2-dithiol-3-one (stock solution in DMSO)

Ammonium bicarbonate buffer (100 mM, pH 8.0)

Dithiothreitol (DTT)

lodoacetamide (IAM)

Trypsin (sequencing grade)

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2003/mc/x0013050
https://www.researchgate.net/publication/244366485_45-Dichloro-12-dithiole-3-thione_in_the_Synthesis_of_Benzimidazole_Benzoxazole_and_Benzothiazole_Derivatives_of_13-Dithioles
https://www.benchchem.com/product/b072768?utm_src=pdf-body
https://www.medchemexpress.com/4-5-dichloro-3h-1-2-dithiol-3-one.html
https://www.researchgate.net/publication/8436837_12-Dithiole-3-Ones_as_Potent_Inhibitors_of_the_Bacterial_3-Ketoacyl_Acyl_Carrier_Protein_Synthase_III_FabH
https://pubs.rsc.org/en/content/articlehtml/2017/ob/c7ob01396e
https://www.medchemexpress.com/4-5-dichloro-3h-1-2-dithiol-3-one.html
https://www.benchchem.com/product/b072768?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e LC-MS grade water and acetonitrile

e Formic acid

Step-by-Step Methodology

e Incubation:

o To a solution of FabH (final concentration 10 uM) in ammonium bicarbonate buffer, add
4,5-dichloro-1,2-dithiol-3-one to a final concentration of 50 pM.

o Rationale: A molar excess of the inhibitor ensures complete modification of the available
active sites.

o Incubate the mixture at room temperature for 3 hours. A control sample with DMSO
vehicle should be run in parallel.

 Intact Protein Analysis:
o Desalt a small aliquot of the reaction mixture using a C4 ZipTip.
o Analyze via electrospray ionization mass spectrometry (ESI-MS).

o Self-Validation: The mass spectrum of the treated sample should show a mass shift
corresponding to the addition of the inhibitor fragment (C3CIOSz), confirming covalent
binding on the intact protein.

» Proteolytic Digestion for Site Identification:

o Denaturation & Reduction: Denature the remaining protein solution. Reduce disulfide
bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

o Alkylation: Alkylate free thiols by adding IAM to 25 mM and incubating in the dark at room
temperature for 30 minutes.

o Rationale: This step ensures that only the active site cysteine, protected by the covalent
adduct, remains unmodified by IAM.
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o Digestion: Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at
37°C.

e LC-MS/MS Analysis:

o Acidify the digest with formic acid.

o Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o Search the MS/MS data against the FabH protein sequence, specifying a variable
modification on cysteine residues corresponding to the mass of the inhibitor adduct.

o Trustworthiness: The identification of a peptide containing Cys112 with the specific mass
modification provides definitive proof of the site of covalent attachment.[1][6]

The workflow for this analytical validation is depicted below.
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Caption: Analytical workflow for validating covalent modification of FabH.

Safety and Handling

4,5-Dichloro-1,2-dithiol-3-one is a hazardous substance and must be handled with
appropriate precautions.
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GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H335
(May cause respiratory irritation), H400 (Very toxic to aquatic life).

Signal Word: Danger

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere
(e.g., argon or nitrogen) between 2-8°C to prevent degradation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structural evidence for the covalent modification of FabH by 4,5-dichloro-1,2-dithiol-3-one
(HRA45) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C70B01396E
[pubs.rsc.org]

2. scispace.com [scispace.com]
3. medchemexpress.com [medchemexpress.com]

4. 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein
Synthase lll (FabH) - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]
6. researchgate.net [researchgate.net]

7. 4,5-Dichloro-1,2-dithiole-3-thione in the synthesis of benzimidazole, benzoxazole and
benzothiazole derivatives of 1,3-dithioles - Mendeleev Communications (RSC Publishing)
[pubs.rsc.org]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [4,5-Dichloro-1,2-dithiol-3-one CAS number and
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072768#4-5-dichloro-1-2-dithiol-3-one-cas-number-
and-properties]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://scispace.com/pdf/structural-evidence-for-the-covalent-modification-of-fabh-by-4u25q286k3.pdf
https://www.benchchem.com/product/b072768?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlehtml/2017/ob/c7ob01396e
https://pubs.rsc.org/en/content/articlehtml/2017/ob/c7ob01396e
https://pubs.rsc.org/en/content/articlehtml/2017/ob/c7ob01396e
https://scispace.com/pdf/structural-evidence-for-the-covalent-modification-of-fabh-by-4u25q286k3.pdf
https://www.medchemexpress.com/4-5-dichloro-3h-1-2-dithiol-3-one.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC478545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC478545/
https://www.researchgate.net/publication/8436837_12-Dithiole-3-Ones_as_Potent_Inhibitors_of_the_Bacterial_3-Ketoacyl_Acyl_Carrier_Protein_Synthase_III_FabH
https://www.researchgate.net/publication/318474798_Structural_evidence_for_the_covalent_modification_of_FabH_by_45-dichloro-12-dithiol-3-one_HR45
https://pubs.rsc.org/en/content/articlelanding/2003/mc/x0013050
https://pubs.rsc.org/en/content/articlelanding/2003/mc/x0013050
https://pubs.rsc.org/en/content/articlelanding/2003/mc/x0013050
https://www.researchgate.net/publication/244366485_45-Dichloro-12-dithiole-3-thione_in_the_Synthesis_of_Benzimidazole_Benzoxazole_and_Benzothiazole_Derivatives_of_13-Dithioles
https://www.benchchem.com/product/b072768#4-5-dichloro-1-2-dithiol-3-one-cas-number-and-properties
https://www.benchchem.com/product/b072768#4-5-dichloro-1-2-dithiol-3-one-cas-number-and-properties
https://www.benchchem.com/product/b072768#4-5-dichloro-1-2-dithiol-3-one-cas-number-and-properties
https://www.benchchem.com/product/b072768#4-5-dichloro-1-2-dithiol-3-one-cas-number-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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